molecular formula C14H18NO+ B8319716 1-Benzyl-3-oxoquinuclidinium bromide CAS No. 10315-08-9

1-Benzyl-3-oxoquinuclidinium bromide

Cat. No. B8319716
M. Wt: 216.30 g/mol
InChI Key: FVHJUTYAQQXYIV-UHFFFAOYSA-N
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Patent
US05744606

Procedure details

40.4 g (236 mmol) of benzyl bromide was added dropwise over 15 minutes to 29.5 g (236 mmol) of 3-quinuclidinone in 120 ml of acetonitrile and the suspension formed was filtered through a frit after 2 hours at 25° C. Washing with n-hexane (2×50 ml) and drying gave 65.3 g (93 percent) of 1-benzyl-3-oxoquinuclidinium bromide in the form of a white crystalline solid. Other data concerning the product was: ##EQU4##
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
236 mmol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
1-benzyl-3-oxoquinuclidinium bromide
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:9]12[CH2:16][CH2:15][CH:12]([CH2:13][CH2:14]1)[C:11](=[O:17])[CH2:10]2>C(#N)C>[Br-:8].[CH2:1]([N+:9]12[CH2:16][CH2:15][CH:12]([CH2:13][CH2:14]1)[C:11](=[O:17])[CH2:10]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
40.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
236 mmol
Type
reactant
Smiles
N12CC(C(CC1)CC2)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the suspension formed
FILTRATION
Type
FILTRATION
Details
was filtered through a frit after 2 hours at 25° C
Duration
2 h
WASH
Type
WASH
Details
Washing with n-hexane (2×50 ml)
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
1-benzyl-3-oxoquinuclidinium bromide
Type
product
Smiles
[Br-].C(C1=CC=CC=C1)[N+]12CC(C(CC1)CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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